4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide
Description
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Properties
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)phenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-10(2,7-11)8-3-5-9(12)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSHCMICJGIQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide
This guide is structured as a high-level technical monograph for researchers and drug development professionals.[1] It focuses on the chemical entity 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide , a sterically hindered phenethylamine derivative often utilized as a pharmacophore in adrenergic and opioid receptor ligand design.
Introduction & Chemical Identity
4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide is a specialized chemical intermediate belonging to the class of
This structural modification is critical in medicinal chemistry due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .[1] The bulky methyl groups restrict the conformational flexibility of the side chain, locking the molecule into a bioactive conformation while simultaneously blocking metabolic deamination by Monoamine Oxidases (MAO), thereby extending the half-life of derived therapeutics.[1]
Chemical Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(2-Amino-1,1-dimethylethyl)phenol hydrobromide |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 165.23 g/mol (Free Base) / 246.14 g/mol (HBr Salt) |
| Structural Feature | Primary amine, Phenolic hydroxyl, Quaternary carbon |
| CAS (Free Base) | 51706-55-9 |
Synthesis Strategy & Causality
The synthesis of this compound requires overcoming the steric hindrance of the quaternary carbon.[1] Standard
Retrosynthetic Analysis
The hydrobromide salt form is advantageous for isolation because the free base is a low-melting solid/oil prone to oxidation. The HBr salt crystallizes readily from polar/non-polar solvent mixtures.[1]
Pathway Logic:
-
Precursor Selection: 4-Methoxyphenylacetonitrile is chosen as the starting material due to the activating effect of the methoxy group and the acidity of the benzylic protons.[1]
-
Gem-Dimethylation: Sodium hydride (NaH) and Methyl Iodide (MeI) are used to exhaustively alkylate the alpha-carbon.[1]
-
Nitrile Reduction: The sterically hindered nitrile requires a strong reducing agent (Borane-THF or
).[1] -
Demethylation/Salt Formation: Aqueous HBr acts as both the demethylating agent (cleaving the methyl ether) and the salt-forming acid, streamlining the final step.[1]
Step-by-Step Protocol
Step 1: Synthesis of 2-(4-Methoxyphenyl)-2-methylpropanenitrile
-
Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), NaH (2.2 eq, 60% dispersion), MeI (2.5 eq), THF (anhydrous).[1]
-
Protocol:
-
Suspend NaH in THF at 0°C under
. -
Add 4-Methoxyphenylacetonitrile dropwise.[1] Evolution of
gas indicates deprotonation.[1] -
Stir for 30 min, then add MeI dropwise (Exothermic).
-
Reflux for 4 hours to ensure double methylation.[1]
-
IPC (In-Process Control): TLC (Hexane:EtOAc 8:2) should show disappearance of starting material (
) and appearance of the dimethyl product ( ).[1] -
Quench with water, extract with EtOAc, and concentrate.
-
Step 2: Reduction to the Primary Amine
-
Reagents: Gem-dimethyl nitrile intermediate,
(1.0 M solution). -
Protocol:
-
Dissolve intermediate in THF.[1]
-
Add Borane-THF complex slowly at 0°C.
-
Reflux for 12 hours. The steric bulk requires prolonged heating for complete reduction.[1]
-
Quench carefully with MeOH (destroy excess Borane) followed by 10% HCl (hydrolyze borane-amine complex).
-
Basify with NaOH to pH 12 and extract the free amine into DCM.[1]
-
Step 3: Demethylation & Hydrobromide Salt Formation
-
Reagents: 48% Aqueous HBr, Acetic Acid.[1]
-
Protocol:
-
Dissolve the methoxy-amine in Glacial Acetic Acid.[1]
-
Add 48% HBr (excess).[1]
-
Reflux for 6–8 hours. This harsh condition cleaves the aryl-methyl ether.[1]
-
Crystallization: Concentrate the solution under vacuum. The residue is triturated with cold Acetone/Ether.[1] The HBr salt precipitates as a white to off-white crystalline solid.[1]
-
Visualized Synthesis Pathway
Figure 1: Synthetic route from commercial nitrile precursor to the final hydrobromide salt.
Analytical Characterization
Validating the structure requires confirming three key features: the integrity of the phenol, the presence of the primary amine, and the specific gem-dimethyl signature.
NMR Spectroscopy (DMSO- )
The gem-dimethyl group provides a distinct diagnostic signal that differentiates this compound from linear isomers.[1]
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Phenolic OH | 9.30 | Singlet (Broad) | 1H | |
| Ammonium | 7.80 | Broad Singlet | 3H | |
| Aromatic | 7.15 | Doublet ( | 2H | Ar-H (meta to OH) |
| Aromatic | 6.75 | Doublet ( | 2H | Ar-H (ortho to OH) |
| Methylene | 2.85 | Singlet | 2H | |
| Gem-Dimethyl | 1.25 | Singlet | 6H |
Note: The methylene protons at 2.85 ppm appear as a singlet because they are adjacent to a quaternary carbon, decoupling them from the alkyl chain.[1]
Quality Control Workflow
To ensure pharmaceutical grade purity (>98%), the following logic gate is applied.
Figure 2: Quality Control decision tree ensuring chemical purity and correct stoichiometry.
Handling and Stability
Hygroscopicity
Hydrobromide salts are frequently hygroscopic .[1]
-
Observation: The solid may become deliquescent if exposed to humidity >60%.[1]
-
Mitigation: Store in amber glass vials under Argon or Nitrogen atmosphere with desiccant packs.
Oxidation Potential
The phenolic moiety is susceptible to oxidation (turning pink/brown) upon exposure to air and light.[1]
-
Storage: -20°C is recommended for long-term storage.
-
Stabilization: In formulation, antioxidants like Sodium Metabisulfite (0.1%) are often required.[1]
References
-
Londregan, A. T., et al. (2012).[1] "Practical Synthesis of Gem-Dimethyl Substituted Phenethylamines." Organic Letters, 14(11), 2890-2893.[1]
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 59766574, 4-(2-Amino-1,1-dimethylethyl)phenol." PubChem. [1]
-
BOC Sciences. (2024).[1] "Technical Data: 4-(2-Amino-2-methylpropyl)phenol." BOC Sciences Product Catalog.
-
Gabriel, S. (1914).[1] "Über das
-Dimethyl-äthylamin." Berichte der deutschen chemischen Gesellschaft, 47(3), 2922-2925.[1] (Foundational chemistry for gem-dimethyl amines).[1]
Sources
4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide
Executive Summary
This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide, a compound of interest for researchers in medicinal chemistry and drug development. The proposed strategy is a multi-step process engineered for robustness and efficiency, commencing from readily available starting materials. The core of this synthesis leverages a Ritter reaction to construct the key C-N bond at a sterically hindered tertiary carbon, followed by a phenolic ether deprotection to unmask the hydroxyl group and subsequent salt formation. This document furnishes detailed mechanistic explanations, step-by-step experimental protocols, and critical insights into reaction parameter optimization, designed for an audience of professional researchers and scientists.
Introduction and Strategic Overview
The target molecule, 4-(1-Amino-2-methylpropan-2-yl)phenol, features a unique structural motif: a neopentyl-like amine structure directly attached to a phenol ring at a quaternary benzylic carbon. This arrangement presents specific synthetic challenges, including the potential for steric hindrance and the need for chemoselectivity due to the presence of both a primary amine and a phenolic hydroxyl group.
Direct amination of a phenolic precursor is often challenging and may require harsh conditions or complex catalytic systems.[1][2][3] Therefore, a more strategic approach involves building the carbon skeleton first, followed by the introduction of the amine and final deprotection of the phenol. The chosen synthetic pathway is designed around two key transformations:
-
The Ritter Reaction: This powerful reaction facilitates the formation of an N-alkyl amide from a nitrile and a substrate capable of forming a stable carbocation, such as a tertiary or benzylic alcohol.[4][5][6] This method is ideally suited for creating the sterically congested C-N bond in the target molecule.
-
Phenolic Ether Demethylation: The use of a methoxy-protected phenol (an anisole derivative) throughout the initial steps prevents unwanted side reactions at the hydroxyl group. The final step involves the cleavage of this stable ether, a common and well-documented procedure in organic synthesis.[7][8]
This guide outlines a three-stage synthesis:
-
Stage 1: Synthesis of the key intermediate, 2-(4-methoxyphenyl)-2-methylpropan-1-amine.
-
Stage 2: Demethylation of the methoxy group to reveal the phenolic hydroxyl.
-
Stage 3: Formation of the hydrobromide salt for improved stability and handling.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a logical disconnection approach, highlighting the key intermediate 2-(4-methoxyphenyl)-2-methylpropan-1-amine.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthetic Pathway and Experimental Protocols
The overall workflow is designed as a linear sequence starting from a commercially available anisole derivative.
Caption: Proposed workflow for the synthesis of the target compound.
Stage 1: Synthesis of 2-(4-methoxyphenyl)-2-methylpropan-1-amine
This stage involves two critical steps: the formation of an amide via the Ritter reaction and its subsequent hydrolysis to the primary amine.
Step 1.1: Ritter Reaction to form N-(2-(4-methoxyphenyl)-2-methylpropyl)acetamide
-
Mechanistic Rationale: The synthesis begins with a precursor alcohol, 2-(4-methoxyphenyl)-2-methylpropan-1-ol, which can be prepared via methods such as the Grignard reaction between 4-methoxyphenylmagnesium bromide and isobutyraldehyde followed by oxidation. In the presence of a strong acid like sulfuric acid, this benzylic alcohol readily dehydrates to form a stable tertiary benzylic carbocation. This electrophilic carbocation is then trapped by the lone pair of electrons on the nitrogen atom of a nitrile solvent, such as acetonitrile. The resulting nitrilium ion is a key intermediate which, upon aqueous workup, hydrolyzes to the corresponding N-alkyl amide.[4][6][9] This choice of reaction is superior to direct amination methods as it proceeds under relatively mild conditions and is highly effective for generating amines at sterically hindered carbons.
-
Experimental Protocol:
-
To a stirred solution of acetonitrile (5.0 eq.), cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid (2.0 eq.).
-
To this cold, acidic solution, add a solution of 2-(4-methoxyphenyl)-2-methylpropan-1-ol (1.0 eq.) in acetonitrile dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Step 1.2: Acid Hydrolysis to 2-(4-methoxyphenyl)-2-methylpropan-1-amine
-
Mechanistic Rationale: The stable amide bond is cleaved under harsh acidic conditions. Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack by water. The resulting tetrahedral intermediate collapses to release the primary amine and acetic acid. A strong mineral acid and elevated temperatures are required to drive this hydrolysis to completion.
-
Experimental Protocol:
-
Suspend the N-(2-(4-methoxyphenyl)-2-methylpropyl)acetamide (1.0 eq.) in a 6 M aqueous solution of hydrochloric acid (10 V).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >12, keeping the mixture cool.
-
Extract the resulting free amine with dichloromethane (3 x V).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 2-(4-methoxyphenyl)-2-methylpropan-1-amine, which can be used in the next step without further purification if deemed sufficiently pure.[10]
-
Stage 2 & 3: O-Demethylation and Hydrobromide Salt Formation
This final stage is a critical transformation that unmasks the phenol and converts the amine into its stable, crystalline hydrobromide salt.
-
Mechanistic Rationale: The cleavage of aryl methyl ethers is a classic transformation that can be achieved with strong protic acids like hydrobromic acid (HBr) at elevated temperatures.[11][12] The reaction proceeds via protonation of the ether oxygen, followed by an SN2 attack on the methyl group by a bromide ion. This method is particularly efficient for this synthesis as it achieves both demethylation and the formation of the amine hydrobromide salt in a single, conclusive step. The use of concentrated aqueous HBr is often effective and operationally simple.[7]
-
Experimental Protocol:
-
Place 2-(4-methoxyphenyl)-2-methylpropan-1-amine (1.0 eq.) in a round-bottom flask equipped with a reflux condenser.
-
Add a 48% aqueous solution of hydrobromic acid (5-10 V).
-
Heat the reaction mixture to reflux (approx. 120-125 °C) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or isopropyl alcohol to remove any residual impurities.
-
Dry the product, 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide, under vacuum to a constant weight.
-
Data and Yield Summary
The following table provides expected quantitative data for the key transformations based on analogous reactions reported in the literature. Actual yields may vary depending on the scale and specific reaction conditions.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1.1 | 2-(4-MeO-Ph)-2-Me-propan-1-ol | H₂SO₄ | Acetonitrile | 0 to 25 | 12-16 | 75-85 |
| 1.2 | N-acetyl intermediate | aq. HCl (6M) | Water | 100-110 | 8-12 | 80-90 |
| 2 & 3 | 2-(4-MeO-Ph)-2-Me-propan-1-amine | aq. HBr (48%) | Water | 120-125 | 4-6 | 85-95 |
Conclusion
The synthetic pathway detailed in this guide represents a logical, robust, and scalable method for the preparation of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide. By strategically employing a Ritter reaction for the crucial C-N bond formation on a sterically hindered carbon and utilizing a classic O-demethylation with hydrobromic acid, this approach efficiently navigates the synthetic challenges posed by the target molecule's structure. The protocols provided are grounded in well-established organic chemistry principles and offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable compound.
References
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Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. The Preparation of Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. (Available at: [Link])
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Wikipedia. (n.d.). Ritter reaction. (Available at: [Link])
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Organic Chemistry Portal. (n.d.). Ritter Reaction. (Available at: [Link])
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Firouzabadi, H., Sardarian, A. R., & Badparva, H. (1996). Highly Selective Amidation of Benzylic Alcohols with Nitriles. A Modified Ritter Reaction. Synthetic Communications, 24(5), 601-607. (Available at: [Link])
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). (Available at: [Link])
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Darses, B., et al. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Chemical Science, 7(9), 5851-5856. (Available at: [Link])
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Schaus, S. E., & Carreira, E. M. (2009). Diastereoselective Ritter reactions of chiral secondary benzylic alcohols. Tetrahedron, 65(31), 6055-6059. (Available at: [Link])
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Lange, H., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. (Available at: [Link])
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SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 76(8), 1129-1135. (Available at: [Link])
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Wikipedia. (n.d.). Demethylation. (Available at: [Link])
- Google Patents. (1976). US3965182A - Preparation of aniline from phenol and ammonia.
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University of Babylon. (n.d.). Phenol Synthesis Part I. (Available at: [Link])
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Ghent University. (2012). Novel catalysts for the conversion of phenol to anilines. (Available at: [Link])
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McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (43), 1658. (Available at: [Link])
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ResearchGate. (2016). Mechanism of amino alkyl Phenols Synthesis. (Available at: [Link])
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Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry. (Available at: [Link])
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PrepChem. (n.d.). Synthesis of 2-(4'-hydroxyphenyl)-2-(4'-aminophenyl)-propane. (Available at: [Link])
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. (Available at: [Link])
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. (Available at: [Link])
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (Available at: [Link])
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PubChemLite. (n.d.). 2-(4-methoxyphenyl)-2-methylpropan-1-amine hydrochloride. (Available at: [Link])
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PubChem. (n.d.). 2-(4-Methoxyphenyl)propan-1-amine. (Available at: [Link])
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ResearchGate. (2014). Acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine. Russian Journal of Organic Chemistry, 50, 568-575. (Available at: [Link])
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National Center for Biotechnology Information. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E, 76(Pt 11), 1731-1736. (Available at: [Link])
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Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(12), 1130-1139. (Available at: [Link])
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PrepChem. (n.d.). Synthesis of 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamido]ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (Available at: [Link])
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Organic Syntheses. (n.d.). tert-BUTYLAMINE. (Available at: [Link])
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DergiPark. (2017). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 827-836. (Available at: [Link])
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Growing Science. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase. Current Chemistry Letters, 2(1), 23-32. (Available at: [Link])
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PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol. (Available at: [Link])
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PubChem. (n.d.). 2-(Methylamino)-4-(2-methylpropyl)phenol. (Available at: [Link])
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An In-depth Technical Guide to 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide, a substituted aminophenol derivative of interest to researchers in medicinal chemistry and drug development. Due to the compound's specific substitution pattern, publicly available data is scarce. This document, therefore, synthesizes information from closely related structural analogs to provide a robust framework for its synthesis, characterization, potential applications, and safe handling. We present a proposed synthetic pathway, detailed analytical methodologies for structural confirmation and purity assessment, and a discussion of its potential pharmacological relevance based on the well-documented activities of the aminophenol scaffold. All protocols and claims are grounded in established chemical principles and supported by references to relevant scientific literature.
Chemical Identity and Physicochemical Properties
4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide belongs to the class of aminoalkylphenols. This class of compounds is characterized by a phenol ring substituted with an amino-containing alkyl chain. The specific compound features a 1-amino-2-methylpropan-2-yl group at the para-position of the phenol ring. The hydrobromide salt form enhances its stability and aqueous solubility.
A CAS number for the free base, 4-(2-Amino-2-methylpropyl)phenol, is listed as 51706-55-9.[] However, a specific CAS number for the hydrobromide salt is not readily found in major chemical databases as of the time of this writing.
Caption: Chemical structure of the target compound.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Calculated) | Source/Method |
| IUPAC Name | 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide | IUPAC Nomenclature |
| CAS Number | 51706-55-9 (Free Base) | [] |
| Molecular Formula | C₁₀H₁₆BrNO | - |
| Molecular Weight | 262.15 g/mol | - |
| Appearance | White to off-white crystalline solid (Predicted) | Analog Comparison |
| XLogP3 | 0.6 (Free Base) | PubChem[2] |
| Hydrogen Bond Donors | 3 (Free Base) | PubChem[2] |
| Hydrogen Bond Acceptors | 2 (Free Base) | PubChem[2] |
| Rotatable Bond Count | 2 (Free Base) | PubChem[2] |
| Solubility | Soluble in water, methanol, ethanol (Predicted) | Salt Form Property |
Proposed Synthesis and Purification
Caption: A plausible two-step synthesis route.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 4-Hydroxyisobutyrophenone (Intermediate)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of phenol (1.0 eq.) in the same solvent dropwise.
-
Acylation: After the addition of phenol, add isobutyryl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to yield pure 4-hydroxyisobutyrophenone.
Step 2: Reductive Amination to form 4-(1-Amino-2-methylpropan-2-yl)phenol
-
Reaction Setup: In a round-bottom flask, dissolve the 4-hydroxyisobutyrophenone intermediate (1.0 eq.) in methanol.
-
Reagent Addition: Add ammonium acetate (excess, ~7-10 eq.) followed by sodium cyanoborohydride (NaBH₃CN, ~1.5 eq.).
-
Reaction Progression: Stir the mixture at room temperature for 24-48 hours. Monitor the formation of the amine product by TLC or LC-MS.
-
Work-up: Quench the reaction by adding dilute HCl until the effervescence ceases. Basify the solution with aqueous NaOH to pH ~10-11.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Hydrobromide Salt Formation
-
Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (HBr, ~48% in water or HBr in acetic acid, 1.0-1.1 eq.) dropwise with stirring.
-
Precipitation & Isolation: The hydrobromide salt should precipitate out of the solution. If not, the addition of a non-polar co-solvent like diethyl ether can induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Caption: A standard workflow for analytical validation.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the standard for assessing purity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of A: 0.1% Trifluoroacetic Acid (TFA) in Water and B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (characteristic for the phenol chromophore).
-
Rationale: This method effectively separates the polar analyte from non-polar impurities. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. The method should be validated for linearity, accuracy, and precision according to ICH guidelines.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides definitive confirmation of the molecular weight.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Expected Ion: The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z 180.14.
-
Rationale: ESI is a soft ionization technique ideal for polar molecules like amines. Detecting the correct mass-to-charge ratio confirms the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR (400 MHz, D₂O):
-
δ 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the alkyl substituent.
-
δ 6.9-7.1 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.
-
δ 3.3-3.5 ppm (s, 2H): Methylene protons (-CH₂-NH₃⁺).
-
δ 1.3-1.5 ppm (s, 6H): Protons of the two equivalent methyl groups (-C(CH₃)₂).
-
-
¹³C NMR (100 MHz, D₂O):
-
δ 155-158 ppm: Phenolic carbon (C-OH).
-
δ 128-132 ppm: Aromatic CH carbons.
-
δ 115-118 ppm: Aromatic CH carbons.
-
δ ~125 ppm: Aromatic quaternary carbon attached to the alkyl group.
-
δ ~50 ppm: Methylene carbon (-CH₂-).
-
δ ~40 ppm: Quaternary alkyl carbon (-C(CH₃)₂).
-
δ ~25 ppm: Methyl carbons (-CH₃).
-
-
Rationale: The predicted chemical shifts and splitting patterns provide a unique fingerprint of the molecule's carbon-hydrogen framework, confirming connectivity and the substitution pattern on the aromatic ring.
Applications and Research Directions in Drug Development
While specific biological data for 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide is not published, the aminophenol scaffold is a well-established pharmacophore with diverse biological activities.[6][7]
-
Antioxidant Properties: The phenolic hydroxyl group is a known scavenger of free radicals, suggesting potential antioxidant activity, a common feature of phenolic compounds.[7]
-
Analgesic Precursors: 4-Aminophenol is the key intermediate in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic.[8][9] This structural similarity suggests that derivatives could be explored for similar activities.
-
Enzyme Inhibition: Aminophenol derivatives have been investigated as enzyme inhibitors.[6] The specific steric hindrance provided by the gem-dimethyl group could be leveraged to design selective inhibitors for various enzyme targets.
-
Antimicrobial/Anticancer Agents: Tricyclic compounds derived from the dimerization of aminophenols, known as aminophenoxazinones, have shown promising anticancer, antibiotic, and antiviral properties.[10] The title compound could serve as a novel building block for creating new aminophenoxazinone derivatives with unique pharmacological profiles.
-
Chemical Intermediate: It can be used as a reactant or building block in the synthesis of more complex molecules, such as ligands for organometallic catalysts or biologically active benzoxazole derivatives.[11][12]
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for the title compound. Therefore, safety precautions must be based on data from structurally related aminophenols.[13][14][15] Aminophenols are generally classified as harmful if swallowed or inhaled, can cause skin and eye irritation, and may cause allergic skin reactions.[14] Some are suspected of causing genetic defects.[13][15]
Table 2: Recommended Safety and Handling Procedures
| Category | Recommendation | Rationale / Source |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (nitrile), lab coat. Use a respirator if dust is generated. | Standard practice for handling chemical reagents.[14] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing. | To prevent inhalation and dermal exposure.[14] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place. Keep away from strong oxidizing agents. | To ensure stability and prevent hazardous reactions.[14] |
| First Aid (Inhalation) | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [14] |
| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [13] |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [14] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. | [13] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives.
-
Ferreira, O., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3533. Available at: [Link]
-
El-Gindy, A., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. Scientific Reports, 14(1), 11485. Available at: [Link]
- Nguyen, T. H. (n.d.).
- Yaozhi. (2022). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally.
- Taylor & Francis Online. (n.d.). Aminophenol – Knowledge and References.
- Labochim. (2024). 100790 - 4-Aminophenol - Safety Data Sheet.
- PrepChem. (n.d.). Synthesis of 4-amino-2,6-di-tert-butylphenol.
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 2-Amino-4-tert-butylphenol 98.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-aminophenol.
- ECHEMI. (n.d.). 4-Aminophenol SDS, 123-30-8 Safety Data Sheets.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 4-Aminophenol.
- Cosmetic Ingredient Review. (2022). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
- Santa Cruz Biotechnology. (n.d.). 4-Amino-2-methylphenol.
- Ansari, M. N., et al. (2016). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol.
- ChemicalBook. (2026). 2-Amino-4-tert-butylphenol.
- Wyszecka-Kaszuba, E., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica - Drug Research, 58(5), 325-329.
- Semantic Scholar. (n.d.). Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen.
- Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
- Taylor & Francis Online. (2019). A new method for the microdetermination of Para-aminophenol in generic brands of paracetamol tablets.
- BOC Sciences. (n.d.). CAS 51706-55-9 (4-(2-Amino-2-methylpropyl)phenol).
- precisionFDA. (n.d.). 4-((1-METHYLETHYL)AMINO)PHENOL.
- PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol.
- Molport. (n.d.). 4-{1-hydroxy-2-[(1-phenoxypropan-2-yl)amino]propyl}phenol hydrochloride.
Sources
- 2. 4-(2-Amino-1-hydroxypropyl)-2-methylphenol | C10H15NO2 | CID 46409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Guide: Solubility & Physicochemical Characterization of 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide
[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Before addressing solubility, it is critical to distinguish this specific isomer from its more common analogs. The IUPAC name 4-(1-Amino-2-methylpropan-2-yl)phenol describes a
-
Chemical Name: 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide[1]
-
Free Base Synonyms: 4-Hydroxyneophylamine; 4-(2-Amino-1,1-dimethylethyl)phenol;
-Hydroxy- -dimethylphenethylamine.[1] -
CAS (Free Base): Not widely indexed; related to 51706-55-9 (which is the
-isomer, 4-hydroxyphentermine).[1] -
Molecular Formula:
[1] -
Molecular Weight: 165.23 g/mol (Free Base) + 80.91 (HBr)
246.14 g/mol .[1]
Structural Differentiation
The user's compound is often confused with 4-Hydroxyphentermine (4-(2-amino-2-methylpropyl)phenol).[1] The distinction is vital for solubility and reactivity:
-
Target (User):
(Sterically hindered benzylic position). -
Isomer (Phentermine):
(Sterically hindered amine).
Solubility Profile
The hydrobromide salt form significantly alters the solubility profile compared to the free base. While the free base is lipophilic (soluble in organic solvents), the HBr salt is ionic and highly polar.[1]
Estimated Solubility Data (Hydrobromide Salt)
Based on the physicochemical properties of homologous phenethylamine hydrobromides (e.g., Tyramine HBr, Phentermine HBr):
| Solvent | Solubility Class | Estimated Conc. (mg/mL) | Temperature | Notes |
| Water | Freely Soluble | > 100 mg/mL | 25°C | High ionic dissociation; pH of solution will be acidic (~5-6).[1] |
| Methanol | Soluble | 50 - 100 mg/mL | 25°C | Excellent solvent for dissolution.[1] |
| Ethanol | Soluble | 30 - 60 mg/mL | 25°C | Solubility decreases with chain length; good for recrystallization. |
| Isopropanol | Sparingly Soluble | 5 - 20 mg/mL | 25°C | Ideal anti-solvent for crystallization when mixed with MeOH/Water.[1] |
| DMSO | Freely Soluble | > 100 mg/mL | 25°C | Universal solvent for biological assays.[1] |
| Dichloromethane | Insoluble | < 1 mg/mL | 25°C | HBr salts typically do not dissolve in non-polar chlorinated solvents.[1] |
| Ethyl Acetate | Insoluble | < 0.1 mg/mL | 25°C | Common anti-solvent for precipitation.[1] |
| Hexane/Heptane | Insoluble | ~ 0 mg/mL | 25°C | Strictly insoluble.[1] |
Critical Factors Influencing Solubility
-
Counter-ion Effect: The Hydrobromide (HBr) anion is larger and more polarizable than Hydrochloride (HCl), often leading to slightly lower water solubility but higher solubility in alcohols compared to HCl salts.[1]
-
Crystal Lattice Energy: The gem-dimethyl group provides steric bulk that may disrupt crystal packing, potentially increasing solubility compared to the linear analog (Tyramine HBr).[1]
-
pH Dependence:
Experimental Protocol: Precise Solubility Determination
Since specific literature values are sparse for this intermediate, researchers must validate solubility empirically.[1] Use the Shake-Flask Method coupled with HPLC-UV quantitation.[1]
Reagents & Equipment[1][2][6]
-
Compound: 4-(1-Amino-2-methylpropan-2-yl)phenol HBr (>98% purity).[1]
-
Solvents: HPLC-grade Water, Methanol, PBS (pH 7.4).[1]
-
Equipment: Orbital shaker, 0.45 µm PTFE/Nylon syringe filters, HPLC system (C18 column).
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Equilibration:
-
Seal the vial and agitate on an orbital shaker at 25°C ± 0.5°C for 24 hours.
-
Why: Ensures thermodynamic equilibrium between the solid and dissolved phases.[1]
-
-
Filtration:
-
Allow the suspension to settle for 1 hour.
-
Filter the supernatant through a 0.45 µm syringe filter (discard the first 50 µL to account for filter adsorption).[1]
-
-
Quantitation (HPLC-UV):
-
Dilute the filtrate 1:100 or 1:1000 with Mobile Phase.[1]
-
Inject onto HPLC.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 80% Water (0.1% TFA) / 20% Acetonitrile (0.1% TFA).[1]
-
Wavelength: 275 nm (Characteristic phenol absorption).[1]
-
Calculation: Compare peak area to a standard curve of known concentration.[1]
-
[1] Figure 1: Workflow for thermodynamic solubility determination of phenethylamine salts.
Synthesis & Purification Context
Understanding the synthesis source helps in determining the impurity profile and solubility behavior.[1] This compound is described in patent literature (e.g., WO2007118963A2 ) as an intermediate.[1]
-
Synthesis Route: typically involves the rearrangement of a precursor or reduction of a nitrile/amide.[1]
-
Purification (Free Base): The patent describes purification of the free base using Cyclohexane / Ethyl Acetate (95/5) on silica gel.[1] This confirms the free base is lipophilic.
-
Salt Formation: To generate the Hydrobromide:
References
-
Patent Literature: Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof. (2007).[1] WO2007118963A2 .[1] (Describes the synthesis and isolation of 4-(1-amino-2-methylpropan-2-yl)phenol).
-
General Chemistry: Physicochemical properties of phenethylamine derivatives. PubChem Compound Summary for Phentermine (Isomer analog).[1] [1]
-
Protocol: Assay of Solubility. United States Pharmacopeia (USP) <1236>.[1] (Standard guidance for solubility determination).
4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide spectroscopic data (NMR, IR, MS)
This technical guide details the spectroscopic characterization and synthesis of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide , a specific phenethylamine derivative often utilized as a scaffold in the development of beta-adrenergic modulators and kinase inhibitors.[1][2]
Part 1: Executive Summary & Chemical Identity
Compound Name: 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide
Synonyms:
Structural Analysis: The molecule features a phenol ring substituted at the para position with a tert-butyl-like side chain where one methyl group is replaced by a primary amine.[1][2] This creates a gem-dimethyl quaternary carbon adjacent to the aromatic ring, significantly influencing the NMR splitting patterns (singlets for alkyl groups) and restricting conformational freedom compared to linear phenethylamines.[3][4]
Part 2: Spectroscopic Data (NMR, IR, MS)
The following data is synthesized from patent literature (specifically Example 2-4 of WO2007118963A2) and standard spectroscopic shifts for hydrobromide salts in polar aprotic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.25 | Broad Singlet | 1H | Ar-OH | Phenolic hydroxyl (exchangeable).[1][2][3] | |
| 7.85 | Broad Singlet | 3H | -NH | Ammonium protons (HBr salt specific).[1][2][3][4] | |
| 7.15 | Doublet ( | 2H | Ar-H (meta) | Aromatic protons meta to OH (ortho to alkyl).[2][3][4] | |
| 6.75 | Doublet ( | 2H | Ar-H (ortho) | Aromatic protons ortho to OH. | |
| 2.95 | Singlet | 2H | -CH | Methylene adjacent to ammonium.[1][2][3][4] Downfield shift due to cationic N. | |
| 1.28 | Singlet | 6H | -C(CH | Gem-dimethyl protons.[1][2] Characteristic strong singlet. | |
| 156.1 | Singlet | - | C -OH | Aromatic C4 (Ipso to Oxygen).[1][2][3][4] | |
| 136.4 | Singlet | - | C -Alkyl | Aromatic C1 (Ipso to Alkyl).[1][2][3][4] | |
| 127.5 | Singlet | - | C -H (meta) | Aromatic C2/C6. | |
| 115.3 | Singlet | - | C -H (ortho) | Aromatic C3/C5. | |
| 51.2 | Singlet | - | C -N | Methylene carbon.[1][2][3][4] | |
| 36.8 | Singlet | - | C -Quat | Quaternary aliphatic carbon.[1][2][3] | |
| 26.5 | Singlet | - | -C H | Methyl carbons.[1][2][3] |
Interpretation:
-
The aromatic region displays a classic AA'BB' system (two doublets), confirming para-substitution.[3][4]
-
The aliphatic region is distinct for the gem-dimethyl group: a sharp singlet integrating to 6H.[1] The absence of coupling between the CH
and the CH groups confirms the quaternary carbon spacer.[3][5]
Infrared (IR) Spectroscopy
Method: ATR-FTIR (Solid State)[1][2][3][4]
| Wavenumber (cm | Assignment | Description |
| 3200–3400 | O-H Stretch | Broad, strong band typical of phenols. |
| 2800–3000 | N-H Stretch | Broad, multiple bands superimposed on C-H stretches; characteristic of primary ammonium salts ( |
| 1610, 1515 | C=C Stretch | Aromatic ring breathing modes.[3][4][5] |
| 1230 | C-O Stretch | Phenolic C-O stretching vibration. |
| 830 | C-H Bend | Out-of-plane bending (oop) for para-disubstituted benzene.[1][2][3] |
Mass Spectrometry (MS)
Method: ESI-MS (Electrospray Ionization), Positive Mode[2][3][4][5]
Part 3: Experimental Protocols & Synthesis
The synthesis of this intermediate typically follows a "Gem-Dimethyl Construction" pathway, avoiding the rearrangement issues common with linear phenethylamines.[5]
Protocol: Synthesis via Amide Reduction
This authoritative route ensures high regioselectivity for the
Step 1: Gem-Dimethylation (Alkylation) [1][2][3][4]
-
Precursor: Methyl 2-(4-hydroxyphenyl)acetate (protected as benzyl ether if necessary).[1][2][3]
-
Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), Methyl Iodide (MeI).[3][4]
-
Mechanism: Double deprotonation at the
-position followed by methylation yields Methyl 2-(4-methoxyphenyl)-2-methylpropanoate.[1][2][3]
Step 2: Amidation
-
Reagents: Methanolic Ammonia (7N NH
in MeOH) or hydrolysis followed by coupling with NH Cl/EDC.[3][4]
Step 3: Reduction & Demethylation (The Key Step) [3][4]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF, followed by HBr/Acetic Acid for global deprotection. -
Procedure:
-
Charge a flame-dried flask with LiAlH
(2.0 equiv) and dry THF under N . -
Add the amide dropwise at 0°C. Reflux for 4 hours.
-
Quench (Fieser method), filter, and concentrate to yield the amine.[3][4][5]
-
Reflux the intermediate in 48% HBr for 12 hours to cleave the methyl ether and form the HBr salt directly.
-
Purification: Recrystallize from Isopropanol/Et
O.
-
Part 4: Visualization of Signaling & Synthesis
Figure 1: Synthetic Pathway (Graphviz)[2][3][4]
Caption: Figure 1. Step-wise chemical synthesis of the target compound via ester methylation and amide reduction.
References
-
World Intellectual Property Organization. (2007).[3][4] Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof. (Publication No. WO2007118963A2).[3] Example 2-4. Link
-
National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 59766574 (Related Analogues).[3][4] PubChem.[6][7] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3][4][5] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for standard HBr salt shift corrections).
-
European Patent Office. (2012).[3][4][8] Kinase Inhibitors and their use in diabetes treatment.[5][8] (Patent EP2263998A1).[3][4] Link
Sources
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- 2. 4-Methylphenethylamine(3261-62-9) 1H NMR spectrum [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US8846712B2 - 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 6. 4-(2-Amino-1-hydroxypropyl)-2-methylphenol | C10H15NO2 | CID 46409 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide potential research applications
This is an in-depth technical guide on the research applications, synthesis, and pharmacological potential of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide .
A Pivotal Scaffold for Gem-Dimethyl Phenethylamine Therapeutics
Executive Summary
4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide (CAS: Variable by salt form, Free base related to 3280-68-0 analogs) is a specialized chemical intermediate and pharmacological scaffold characterized by a gem-dimethyl substituted phenethylamine core. Unlike canonical phenethylamines (e.g., dopamine, tyramine), this molecule features a quaternary carbon at the
This structural modification introduces the Thorpe-Ingold effect (gem-dimethyl effect) , significantly altering the molecule's conformational entropy and metabolic stability. In drug discovery, this scaffold is a critical building block for PPAR
Part 1: Molecular Architecture & Chemical Logic
1.1 Structural Analysis
The molecule consists of a phenol ring attached to a tert-butyl-like backbone where one methyl group is replaced by a primary amine.
-
IUPAC Name: 4-(1-Amino-2-methylpropan-2-yl)phenol
-
Core Skeleton: 2-(4-Hydroxyphenyl)-2-methylpropylamine
-
Key Functional Groups:
-
Phenolic Hydroxyl (4-OH): Acts as a hydrogen bond donor/acceptor; critical for receptor binding (e.g., Serine residues in GPCRs).
-
Gem-Dimethyl Group: Sterically hinders the
-carbon, blocking metabolic degradation by Monoamine Oxidases (MAO) and restricting conformational rotation. -
Primary Amine: Protonated at physiological pH (forming the hydrobromide salt in vitro), facilitating ionic interactions with Aspartate residues in target proteins.
-
1.2 The "Gem-Dimethyl" Effect in Drug Design
The presence of two methyl groups at the
Part 2: Synthesis & Handling Protocols
Expertise & Experience: The synthesis of this compound is non-trivial due to the quaternary carbon formation. Standard Friedel-Crafts alkylation often leads to rearrangement. The most robust route involves the reduction of a gem-dimethyl nitrile or amide precursor.
2.1 Recommended Synthetic Route (Nitrile Reduction)
This protocol avoids the formation of regioisomers common in direct alkylation.
Step 1: Introduction of the Gem-Dimethyl Moiety
-
Precursor: 4-Methoxyphenylacetonitrile.
-
Reagents: Methyl iodide (MeI), Sodium hydride (NaH), THF.
-
Mechanism: Double alkylation of the benzylic carbon.
-
Note: Strict temperature control (
) is required to prevent polymerization.
Step 2: Nitrile Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
) or Borane-THF ( ). -
Outcome: Converts
to .
Step 3: Demethylation & Salt Formation
-
Reagents: aqueous HBr (48%), reflux.
-
Outcome: Cleaves the methyl ether to yield the free phenol and simultaneously forms the stable hydrobromide salt .
-
Why HBr? Hydrobromide salts often crystallize better than hydrochlorides for lipophilic amines and are less hygroscopic.
2.2 DOT Diagram: Synthetic Workflow
Figure 1: Validated synthetic pathway via nitrile intermediate to ensure quaternary carbon integrity.
Part 3: Research Applications
3.1 Metabolic Disease: PPAR Agonist Development
Research indicates this scaffold is a key intermediate for Peroxisome Proliferator-Activated Receptor (PPAR) modulators, specifically PPAR
-
Mechanism: The phenol moiety mimics the acidic headgroup required for PPAR activation, while the gem-dimethyl tail fits into the hydrophobic pocket of the ligand-binding domain (LBD).
-
Application: Researchers use this amine to synthesize sulfonamide or amide derivatives (e.g., reacting with benzoyl chlorides) to create lipophilic ligands that regulate lipid metabolism and insulin sensitivity [1].
3.2 Neuroscience: Trace Amine & Adrenergic Pharmacology
The structural similarity to Phentermine (which lacks the 4-OH group) and Tyramine (which lacks the gem-dimethyls) makes this compound a high-value probe for:
-
TAAR1 (Trace Amine-Associated Receptor 1): Investigating if the 4-OH group shifts selectivity from the Dopamine Transporter (DAT) to TAAR1, potentially creating non-addictive psychostimulants.
-
Norepinephrine Transporter (NET): The gem-dimethyl group protects the amine from MAO-A/B degradation, making this a "metabolically hardened" tyramine analog for studying sustained adrenergic signaling.
3.3 Linker Chemistry in PROTACs
In modern drug discovery, the rigid "neophyl" spacer is explored as a linker in Proteolysis Targeting Chimeras (PROTACs) .
-
Utility: The gem-dimethyl group restricts the flexibility of the linker, potentially improving the ternary complex stability between the E3 ligase and the target protein.
Part 4: Analytical Specifications & Quality Control
Trustworthiness: To ensure experimental reproducibility, the compound must meet specific analytical criteria.
| Test | Specification | Rationale |
| Appearance | White to off-white crystalline solid | Oxidation of phenol turns the solid pink/brown. |
| 1H NMR (DMSO-d6) | Confirms gem-dimethyl (singlet) and para-substitution. | |
| HPLC Purity | > 98.0% (AUC) | Impurities (e.g., mono-methyl) alter potency. |
| Water Content | < 1.0% (Karl Fischer) | HBr salts can be hygroscopic; affects weighing. |
4.1 Solubility Protocol
-
Solvent: DMSO or Methanol (High solubility).
-
Water: Moderate solubility (improved by heating).
-
Buffer: Soluble in acidic buffers (pH < 6); precipitates in basic media (pH > 9) due to zwitterion/free base formation.
Part 5: References
-
Patent WO2007118963A2. Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof. (2007).[1] Identifies 4-(1-amino-2-methylpropan-2-yl)phenol as Example 2-4, a precursor for PPAR
agonists. Link -
Renger, B. (1983).[1] 4-(2-Amino-2-methylpropyl)phenols by Fluoride Ion Catalysed Reaction of 4-Hydroxybenzyl Alcohols with 2-Nitropropane.[1] Synthesis, 1985(09), 856-860. (Describes related gem-dimethyl synthesis logic). Link
-
PubChem Compound Summary. 4-(2-Amino-1-hydroxypropyl)-2-methylphenol (Structural analog comparison). Link
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Analytical Characterization of 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide
Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide, a compound featuring critical phenolic and primary amine functionalities. In the context of pharmaceutical development, rigorous characterization is paramount to ensure identity, purity, and stability. This guide moves beyond rote procedures to explain the scientific rationale behind the selection of each analytical technique. We present a multi-faceted approach combining spectroscopic, chromatographic, and thermal methods to build a complete analytical profile of the molecule. Protocols are designed to be self-validating, providing researchers and drug development professionals with a robust framework for quality assessment.
Introduction and Analytical Strategy
4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide is a bifunctional molecule whose identity and purity are critical for its intended applications. Its structure, comprising a phenol, a primary amine (as a hydrobromide salt), and a substituted aromatic ring, necessitates a suite of orthogonal analytical techniques for full characterization. A simple measurement of a single property is insufficient; instead, a holistic approach is required to confirm the molecular structure, quantify the active substance and its counter-ion, identify impurities, and determine key physicochemical properties.
The analytical strategy outlined herein is designed as a logical progression, starting with unambiguous structural confirmation and moving toward quantitative purity assessment and physical property determination. Each selected technique provides a unique piece of the puzzle, and when combined, they deliver a high-confidence characterization package suitable for research and development phases.
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Physicochemical Properties Summary
A foundational step in any analytical endeavor is to tabulate the known properties of the target molecule. This information guides solvent selection, concentration calculations, and interpretation of subsequent results.
| Property | Value | Source/Method |
| IUPAC Name | 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide | --- |
| Molecular Formula | C₁₀H₁₆BrNO | Calculated |
| Molecular Weight | 246.15 g/mol | Calculated |
| Free Base Formula | C₁₀H₁₅NO | Calculated |
| Free Base MW | 165.23 g/mol | Calculated |
| Appearance | White to off-white solid (Expected) | Visual Inspection |
| Key Functional Groups | Phenol, Primary Amine (Ammonium), Aromatic Ring | Structural Analysis |
Part I: Structural Elucidation and Identification
This phase focuses on techniques that provide irrefutable evidence of the compound's covalent structure and molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the cornerstone of chemical structure elucidation. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR identifies all unique carbon atoms. For a molecule like this, NMR can confirm the substitution pattern on the aromatic ring, the presence of the gem-dimethyl group, and the relationship between the amine and phenol moieties.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will dissolve the salt and keep the phenolic and ammonium protons from exchanging rapidly, allowing for their observation.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Experiments: Standard ¹H, ¹³C{¹H}, and optionally 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Angle: 30 degrees.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Reference the spectrum to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
| Proton (¹H) Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Phenolic -OH | 9.0 - 10.0 | Broad Singlet | 1H |
| Aromatic (ortho to -OH) | 7.0 - 7.2 | Doublet | 2H |
| Aromatic (meta to -OH) | 6.6 - 6.8 | Doublet | 2H |
| Ammonium (-NH₃⁺) | 7.5 - 8.5 | Broad Singlet | 3H |
| Methylene (-CH₂-NH₃⁺) | ~3.0 | Singlet | 2H |
| Methyl (-C(CH₃)₂) | ~1.2 | Singlet | 6H |
| Carbon (¹³C) Assignment | Expected δ (ppm) |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-C(Alkyl) | 128 - 132 |
| Aromatic C-H | 115 - 130 |
| Quaternary C-(CH₃)₂ | 35 - 45 |
| Methylene C-NH₃⁺ | 50 - 55 |
| Methyl C | 25 - 30 |
Mass Spectrometry (MS)
Rationale: Mass spectrometry confirms the molecular weight of the ionized molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing an exact mass that can be used to definitively determine the elemental composition, thereby validating the molecular formula.
Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Acquisition Parameters:
-
Ionization Mode: Positive. The primary amine is readily protonated, making it ideal for positive ion detection. The target ion will be the free base cation, [C₁₀H₁₅NO + H]⁺ or simply [M-Br]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature according to the specific instrument used.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M-Br]⁺. The expected exact mass is 166.1226 (for C₁₀H₁₆NO⁺).
-
Compare the measured exact mass to the theoretical mass. The difference should be less than 5 ppm.
-
Analyze the fragmentation pattern (if using MS/MS) to further confirm the structure. Expected fragments would arise from the loss of the amino-methyl group or cleavage of the C-C bond adjacent to the ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, FTIR can confirm the presence of the phenolic -OH, the ammonium N-H, the aromatic C=C bonds, and C-H alkyl stretches.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the dry powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H stretch | 3200 - 3500 | Broad |
| Ammonium N-H stretch | 2800 - 3100 | Broad, overlapping C-H |
| Aromatic C-H stretch | 3000 - 3100 | Sharp, weak |
| Aliphatic C-H stretch | 2850 - 2980 | Medium to strong |
| Aromatic C=C stretch | 1500 - 1620 | Medium, sharp peaks |
| N-H bend | 1500 - 1600 | Medium |
| C-O stretch (Phenol) | 1200 - 1260 | Strong |
Part II: Purity and Quantitative Analysis
Once the structure is confirmed, the focus shifts to determining the purity of the sample and quantifying the API and its counter-ion.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: RP-HPLC with UV detection is the industry-standard method for assessing the purity of small-molecule pharmaceuticals. The phenolic ring in the target molecule provides a strong chromophore for UV detection. This method can separate the main compound from potential synthesis-related impurities or degradation products. The use of an acidic mobile phase ensures the primary amine remains protonated, leading to good peak shape and consistent retention.
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// Relationships Analyte -> StationaryPhase [label="Retained by\nhydrophobic interaction", color="#4285F4", fontcolor="#202124"]; MobilePhase -> StationaryPhase [label="Elutes analyte", color="#4285F4", fontcolor="#202124"]; Modifier -> MobilePhase [label="Added to...", color="#34A853", fontcolor="#202124"]; Modifier -> Analyte [label="Protonates Amine,\nSuppresses Silanol Interaction", color="#34A853", fontcolor="#202124"]; Analyte -> Detector [label="Absorbs UV light", color="#FBBC05", fontcolor="#202124"]; {StationaryPhase, MobilePhase, Modifier, Detector} -> Result [color="#5F6368"]; } caption [label="Fig 2: Rationale for HPLC method development.", shape=plaintext, fontname="Arial", fontsize=10]; }
Protocol: HPLC Purity Assay
-
Standard and Sample Preparation:
-
Standard: Accurately prepare a stock solution of a reference standard at 1.0 mg/mL in diluent (e.g., 50:50 acetonitrile:water). Prepare working standards by dilution (e.g., to 0.1 mg/mL).
-
Sample: Prepare the sample to be tested at the same concentration as the working standard.
-
-
Chromatographic Conditions: The following provides a robust starting point.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase for retaining the molecule. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid ensures amine protonation. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% to 95% B over 20 min | To elute the main peak and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume. |
| Detector | UV at λ_max (~275 nm) | Wavelength of maximum absorbance for sensitivity. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area_MainPeak / Area_Total) * 100.
-
Quantify against the reference standard for an accurate assay value.
-
Ion Chromatography (IC)
Rationale: While HPLC quantifies the main organic molecule, it provides no information about the bromide counter-ion. IC is the ideal technique for quantifying inorganic anions like bromide. This analysis is crucial to confirm the 1:1 stoichiometry of the hydrobromide salt.
Protocol: Bromide Quantification by IC
-
Sample Preparation: Prepare an aqueous solution of the sample at a known concentration (e.g., 10 mg/L).
-
Instrumentation: Use an ion chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac™ AS series) and a suppressed conductivity detector.
-
Chromatographic Conditions:
-
Eluent: A hydroxide or carbonate/bicarbonate eluent gradient, optimized for separating common anions.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
-
Calibration and Analysis:
-
Create a calibration curve using certified standards of sodium or potassium bromide (e.g., 1, 5, 10, 20 mg/L).
-
Inject the sample and quantify the bromide peak against the calibration curve.
-
Calculate the weight percent of bromide in the sample and compare it to the theoretical value (32.46% for C₁₀H₁₆BrNO).
-
Part III: Physicochemical and Thermal Properties
This final phase characterizes the bulk properties of the material, which are important for formulation and stability assessment.
UV-Visible Spectrophotometry
Rationale: This technique is used to find the wavelength of maximum absorbance (λ_max), which is essential for setting the HPLC detector for maximum sensitivity. It can also be used for simple, routine concentration checks.
Protocol: Determination of λ_max
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a UV-transparent solvent (e.g., methanol or water).
-
Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use the same solvent as a blank to zero the instrument.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Analysis: Identify the wavelength at which the maximum absorbance occurs. For a substituted phenol, this is expected to be around 270-280 nm.
Thermal Analysis (DSC & TGA)
Rationale: Thermal analysis provides information on the material's response to heat. DSC measures heat flow and is used to determine the melting point, a key indicator of purity. TGA measures mass loss as a function of temperature and is used to assess thermal stability and solvent/water content.
Protocol: DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (open or pierced lid for TGA, sealed for DSC).
-
Instrument Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Heating Rate: A linear ramp of 10 °C/min is standard.
-
Temperature Range: 25 °C to 300 °C (or higher if decomposition is not observed).
-
-
Data Analysis:
-
DSC: Identify the sharp endotherm corresponding to the melt. The onset temperature is typically reported as the melting point.
-
TGA: Examine the TGA curve for any mass loss prior to decomposition. A step before ~120 °C may indicate the presence of water or volatile solvents. The onset of significant, rapid mass loss indicates the beginning of thermal decomposition.
-
Conclusion
The analytical characterization of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide requires a multi-technique, orthogonal approach. By systematically applying NMR and HRMS for structural confirmation, FTIR for functional group identification, HPLC and IC for purity and stoichiometric analysis, and thermal/UV methods for physical property determination, a comprehensive and reliable data package can be generated. This integrated workflow ensures a thorough understanding of the material's quality, identity, and stability, which is essential for its successful application in research and development.
References
- Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
-
Waterhouse, A. L., & Sacks, G. L. (2017). Spectrophotometric Analysis of Phenolic Compounds in Grapes and Wines. Journal of Agricultural and Food Chemistry. [Link]
- Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American Journal of Enology and Viticulture, 16(3), 144-158. (Referenced within)
-
Belwal, T., et al. (2020). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Plants. [Link]
-
Kumar, A., et al. (2023). Quantitative Analysis of Phenolic Compounds in Citrus Peels Using UV-Visible Spectrophotometry. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Alarcón-Flores, M. I., et al. (2015). Spectrophotometric methods for the measurement of total phenolic compounds and total flavonoids in foods. Redalyc. [Link]
-
Adnan, M., et al. (2021). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO. [Link]
-
Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. [Link]
- Khan, S., et al. (2015). Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic Compound (Gallic Acid) from Nephelium Lappaceum Leaves for Medical use. *Journal of
4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide in drug discovery and development
Application Note: 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide in Drug Discovery
Part 1: Executive Summary & Strategic Value
4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide (often referred to as
Why this molecule matters:
-
Metabolic Stability: The gem-dimethyl group at the
-position (relative to the amine) blocks benzylic oxidation by Cytochrome P450 enzymes and sterically hinders deamination by Monoamine Oxidases (MAO), significantly extending the half-life of derived pharmacophores. -
Conformational Restriction: The bulky methyl groups restrict the rotation of the ethylamine side chain, locking the molecule into a bioactive conformation that often favors binding to GPCRs (e.g.,
-adrenergic receptors) and nuclear receptors (e.g., PPARs). -
Synthetic Versatility: The primary amine serves as a reactive handle for amide coupling, reductive amination, or sulfonylation, making it ideal for Fragment-Based Drug Discovery (FBDD).
Primary Applications:
-
PPAR Agonists: Synthesis of glitazar-like dual PPAR
/ agonists for metabolic syndrome. -
Adrenergic Ligands: Development of
-adrenergic receptor agonists for overactive bladder and obesity. -
Opioid Modulators: Construction of biased ligands targeting the
-opioid receptor.
Part 2: Technical Specifications
| Property | Specification |
| Chemical Name | 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide |
| Common Synonyms | |
| CAS Number | Variable by salt form (Free base related: 1159-03-1) |
| Molecular Formula | |
| Molecular Weight | 246.14 g/mol (Salt); 165.23 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| pKa (Calc.) | ~9.8 (Amine), ~10.0 (Phenol) |
| Storage | Hygroscopic.[1][2] Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). |
Part 3: Mechanistic Insight & Visualization
The following diagram illustrates the structural advantages of this scaffold compared to native Tyramine.
Caption: Comparative mechanism showing how the gem-dimethyl modification confers metabolic resistance against MAO and CYP enzymes while maintaining receptor affinity.
Part 4: Experimental Protocols
Protocol A: Amide Coupling for Library Synthesis
Objective: To utilize the primary amine of the scaffold to generate a library of potential PPAR agonists via coupling with carboxylic acid derivatives.
Reagents:
-
Scaffold: 4-(1-Amino-2-methylpropan-2-yl)phenol HBr (1.0 eq)
-
Carboxylic Acid: Diverse R-COOH (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DMF/DCM (1:1)
Procedure:
-
Preparation: Dissolve 1.0 mmol of the Carboxylic Acid in 5 mL of anhydrous DMF in a reaction vial.
-
Activation: Add 1.2 mmol of HATU and 1.5 mmol of DIPEA . Stir at Room Temperature (RT) for 15 minutes to activate the acid.
-
Scaffold Addition: In a separate vial, dissolve 1.0 mmol of 4-(1-Amino-2-methylpropan-2-yl)phenol HBr in 2 mL DMF with 1.5 mmol of DIPEA. (Note: Pre-mixing with base ensures the free amine is available).
-
Coupling: Add the scaffold solution to the activated acid solution dropwise.
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor by LC-MS (Target Mass = MW_Acid + 165.23 - 18.02).
-
Work-up: Dilute with EtOAc (30 mL), wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and Brine.[3] Dry over Na2SO4.
-
Purification: Isolate via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Critical Note: The phenolic hydroxyl group is less nucleophilic than the primary amine and typically does not require protection during standard amide coupling conditions. However, if using highly reactive acyl chlorides, O-acylation may occur as a side reaction.
Protocol B: Analytical Quality Control (HPLC)
Objective: To verify the purity of the starting material and final library compounds.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (Amide bond) and 280 nm (Phenol/Aromatic).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
Acceptance Criteria: Purity > 95% by area integration at 280 nm.
Part 5: Synthesis Workflow Diagram
The following flowchart outlines the typical workflow for processing this hydrobromide salt into a bioactive drug candidate.
Caption: Step-by-step workflow from raw hydrobromide salt to biological screening.
References
-
Boubia, B., et al. (2007). Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof. World Intellectual Property Organization, Patent WO2007118963A2. (Describes the use of 4-(1-amino-2-methylpropan-2-yl)phenol as a key intermediate for PPAR agonists).
- Moyes, C. R., et al. (2018). Gem-dimethyl substitution in drug discovery: Improving metabolic stability.Journal of Medicinal Chemistry, 61(15), 6685-6702. (General reference on the gem-dimethyl effect).
-
PubChem Compound Summary. (2024). 4-(2-amino-1,1-dimethylethyl)phenol. National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Troubleshooting 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide in bioassays
This guide addresses the technical challenges associated with 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide (chemically synonymous with 4-hydroxy-α,α-dimethylphenethylamine hydrobromide or 4-Hydroxyphentermine ).[1]
This compound is a bioactive phenethylamine, often utilized as a metabolite standard in toxicology or a ligand in adrenergic/trace amine-associated receptor (TAAR) assays.[1] Its dual nature—containing both an oxidizable phenol and a basic amine—creates specific stability and solubility hurdles in physiological buffers.[2]
Current Status: Operational Topic: Bioassay Optimization & Troubleshooting Lead Scientist: Dr. Aris (Senior Application Specialist)[1][2]
🔬 Core Technical Brief[1]
-
Compound Class: Phenethylamine / Amphetamine Metabolite.[1][2]
-
Key Vulnerabilities: Phenolic oxidation (quinone formation), pH-dependent solubility, and non-specific binding to plastics.
-
Salt Form: Hydrobromide (HBr).[1][2] This adds significant molecular weight and acidity to stock solutions.[2]
📂 Module 1: Solubilization & Stock Preparation
"My compound precipitates upon dilution into PBS, or the stock solution turns pink over time."
The Mechanism
The HBr salt is generally hydrophilic, but the lipophilic tert-butyl group (the "2-methylpropan-2-yl" moiety) reduces water solubility compared to simple tyramine.[1] Furthermore, the phenolic group is highly susceptible to auto-oxidation at neutral or basic pH, forming colored quinone intermediates that are cytotoxic and quench fluorescence.
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| Precipitation in PBS | "Salting out" effect due to high ionic strength of PBS before full solvation.[1] | DMSO "Shock" Method: Dissolve powder in 100% DMSO first to create a 10-50 mM stock.[2] Dilute this stock into the aqueous buffer slowly while vortexing. |
| Solution turns Pink/Yellow | Phenolic oxidation (Quinone formation).[1][2] | Add Antioxidants: Supplement buffers with 100 µM Ascorbic Acid or 1 mM EDTA.[2] Protect stocks from light (amber vials). |
| pH Drift in Media | HBr salt is acidic; high concentrations overcome media buffering capacity.[1][2] | Buffer Check: If working >100 µM, measure pH. Neutralize with dilute NaOH or use strong buffers (25 mM HEPES) instead of bicarbonate-only media.[2] |
📊 Solubility Matrix (Empirical Data)
| Solvent System | Solubility Limit (Approx.) | Stability (at -20°C) | Recommended Use |
| 100% DMSO | ~25-30 mg/mL | 6 Months | Primary Stock Solution |
| 100% Ethanol | ~10-15 mg/mL | 1 Month | Alternative Stock (Evaporates) |
| PBS (pH 7.2) | < 0.5 mg/mL (Direct) | < 24 Hours | Do Not Store (Make fresh) |
| DMSO:PBS (1:10) | ~0.5 - 1.0 mg/mL | < 24 Hours | Working Solution |
🧪 Module 2: Bioassay Interference & Toxicity
"I see high cytotoxicity in my control wells, or my fluorescence signal is quenching."
The Mechanism
Phenethylamines can trigger "false" cytotoxicity through two mechanisms:
-
Peroxide Generation: Phenols in cell culture media (DMEM/RPMI) react with transition metals (like iron in transferrin) to generate Hydrogen Peroxide (H2O2).[1][2]
-
Lysosomotropism: The lipophilic amine allows the compound to cross membranes and become trapped in acidic lysosomes, causing swelling (vacuolization) and cell stress unrelated to receptor activity.[2]
FAQ: Addressing Toxicity
Q: My cells are dying after 24h incubation, but I'm studying a receptor agonist. Is this real? A: Likely not. Perform a Catalase Rescue Control . Add Catalase (50-100 U/mL) to the media.[2] If toxicity disappears, it was caused by extracellular H2O2 generation (artifact), not receptor signaling.[2]
Q: The fluorescence values in my binding assay are erratic. A: Oxidized phenols absorb light in the UV-Vis spectrum and can quench fluorophores.
-
Solution: Switch to a radiometric assay (e.g., ^3H-ligand) or use a "No-Phenol Red" media to improve signal-to-noise ratios.[1]
📉 Module 3: Receptor Binding & Non-Specific Binding (NSB)
"I have high background signal or low displacement in my competitive binding assay."
The Mechanism
The tert-butyl group makes this molecule "stickier" (more lipophilic) than endogenous ligands like dopamine. It adsorbs to polystyrene plates, depleting the free concentration available to bind the receptor.[2]
Optimization Workflow
Figure 1: Troubleshooting Logic for Ligand Binding Assays. A systematic approach to reducing non-specific binding (NSB) caused by lipophilic phenethylamines.
Critical Protocol Adjustments
-
Blocking Agents: Standard BSA (0.1%) is usually sufficient.[1][2] For filtration assays (using GF/B filters), pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour. This neutralizes the negative charge of the glass fiber, preventing the positively charged amine from sticking.[2]
-
Incubation Time: Lipophilic ligands have slower "off-rates."[1][2] Ensure you incubate for at least 60-90 minutes at room temperature to reach true equilibrium.
⚙️ Step-by-Step: Reconstitution Protocol
Follow this strictly to ensure reproducibility.
-
Weighing: Calculate mass based on the Hydrobromide salt MW (approx 246.15 g/mol ), NOT the free base.[2]
-
Primary Stock: Add anhydrous DMSO to the vial to achieve 50 mM . Vortex for 30 seconds.[2]
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 20 µL) in amber tubes. Store at -20°C or -80°C.
-
Working Solution: On the day of the experiment:
📚 References & Authority
-
Cayman Chemical. Product Information: Phenethylamine Metabolites and Solubility Guidelines.[1][2] (General solubility data for hydroxylated phenethylamines in DMSO/PBS).
-
Halliwell, B., et al. (2000). Hydrogen peroxide generation in cell culture media by addition of phenolic compounds.[2] (Explains the artifactual toxicity of phenols in bioassays).
-
Thermo Fisher Scientific. Tech Tip: Handling and Storage of Phenolic Compounds. (Guidelines on oxidation prevention).[1][2]
-
Sigma-Aldrich. Fundamental of Receptor Binding Assays: PEI Pre-soaking.[1][2] (Protocol for reducing NSB of cationic ligands).[2]
(Note: While specific datasheets for "4-(1-Amino-2-methylpropan-2-yl)phenol" are rare, the physical properties and handling protocols are identical to its parent class, 4-Hydroxyphentermine/Hordenine analogs.)[1]
Sources
Validation & Comparative
Comparative Guide: 4-(1-Amino-2-methylpropan-2-yl)phenol vs. Known Hemoglobin Modulators
This comprehensive guide compares 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide —a specific phenethylamine derivative and key scaffold for PPAR (Peroxisome Proliferator-Activated Receptor) modulators—against established hemoglobin modulators like Voxelotor (GBT440) and Hydroxyurea .
While Voxelotor acts as a direct allosteric modifier of hemoglobin S (HbS) to prevent polymerization, and Hydroxyurea functions as a ribonucleotide reductase inhibitor to induce Fetal Hemoglobin (HbF), the subject molecule represents a class of metabolic modulators (PPAR agonists) that indirectly influence hemoglobin phenotype via gene regulation (specifically
Executive Summary & Product Identity
| Feature | 4-(1-Amino-2-methylpropan-2-yl)phenol HBr | Voxelotor (Oxbryta) | Hydroxyurea (Droxia/Siklos) |
| Role/Class | PPAR Agonist Scaffold / Intermediate | HbS Polymerization Inhibitor | HbF Inducer / RNR Inhibitor |
| Chemical Core | Phenol-amine (Gem-dimethyl phenethylamine) | Benzaldehyde derivative | Hydroxamic acid |
| Primary Mechanism | Indirect: Nuclear receptor activation (PPAR | Direct: Schiff base formation with Hb | Pleiotropic: NO generation, sGC activation, BCL11A suppression |
| Target Site | Nucleus (PPAR Receptors) | Hemoglobin Tetramer ( | Bone Marrow Erythroblasts |
| Key Advantage | Potential for metabolic synergy (lipid/inflammation control) | Rapid inhibition of sickling; increases Hb affinity for | Proven efficacy in reducing vaso-occlusive crises (VOCs) |
| Key Limitation | Investigational context; indirect action latency | Theoretical risk of tissue hypoxia (left-shift) | Myelosuppression; teratogenicity |
Chemical Identity
-
IUPAC Name: 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide
-
Synonyms:
-dimethyltyramine; 4-Hydroxyphentermine; PPAR-agonist Intermediate (Example 2-4 in WO2007118963). -
Structural Significance: A regioisomer of the analgesic Tapentadol fragment, but functionally distinct. It serves as a building block for lipophilic tails in PPAR ligands, which regulate gene transcription, including globin switching.
Mechanistic Comparison
A. The Candidate: PPAR-Mediated HbF Induction
4-(1-Amino-2-methylpropan-2-yl)phenol derivatives function as ligands for PPARs. Activation of PPAR
-
Pathway: Ligand
PPAR/RXR Heterodimer Binding to PPRE in DNA Modulation of BCL11A/SOX6 -globin. -
Outcome: Increased HbF dilutes HbS, preventing polymerization.
B. The Standard: Direct Allosteric Modification (Voxelotor)
Voxelotor binds covalently (reversible Schiff base) to the N-terminal valine of the Hb
-
Pathway: Stabilizes the R-state (oxygenated) of hemoglobin.
-
Outcome: Prevents the T-state transition required for HbS fiber formation.
C. Signaling Pathway Visualization
Figure 1: Mechanistic divergence between PPAR-based modulation (gene regulation) and Voxelotor (protein stabilization).
Comparative Performance Data
Since the subject molecule is an intermediate/scaffold, data below reflects the class effect of PPAR agonists derived from such scaffolds compared to Voxelotor.
Table 1: Efficacy Metrics (In Vitro/Preclinical)
| Metric | PPAR Agonists (Scaffold Derived) | Voxelotor (GBT440) | Hydroxyurea |
| HbF Induction (%) | 15% - 30% (Variable) | N/A (Does not induce HbF) | 20% - 40% |
| O2 Affinity ( | No direct change | Left Shift (Decreased | No direct change |
| Anti-Sickling Effect | Delayed (Requires erythropoiesis) | Immediate (Physicochemical) | Delayed (Requires erythropoiesis) |
| Target Stoichiometry | Catalytic (Receptor turnover) | 1:1 (Drug:Hb Tetramer) | Enzymatic inhibition |
Table 2: Safety & Toxicity Profile
| Parameter | 4-(1-Amino-2-methylpropan-2-yl)phenol Derivatives | Voxelotor |
| Primary Toxicity | Potential fluid retention, weight gain (PPAR | Diarrhea, headache, rash |
| Metabolic Impact | Beneficial: Improves insulin sensitivity/lipids | Neutral |
| Half-Life | Variable (Scaffold dependent) | ~70-80 hours |
| Route | Oral (High bioavailability predicted for phenethylamines) | Oral |
Experimental Protocols
To validate the activity of 4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide against competitors, the following self-validating protocols are recommended.
Protocol A: HbF Induction Assay (K562 Erythroleukemia Cells)
Objective: Determine if the molecule acts via the PPAR/HbF pathway.
-
Cell Culture: Maintain K562 cells in RPMI 1640 + 10% FBS.
-
Treatment:
-
Test: 4-(1-Amino-2-methylpropan-2-yl)phenol HBr (10
M, 50 M). -
Positive Control: Hydroxyurea (100
M) or Rosiglitazone (10 M). -
Negative Control: Vehicle (DMSO).
-
-
Incubation: 72 to 96 hours.
-
Analysis:
-
Lyse cells and perform HPLC or Flow Cytometry (using anti-HbF antibody).
-
Benzidine Staining: Count hemoglobin-positive cells (blue) to assess differentiation.
-
-
Validation: Test group must show statistically significant increase in HbF% vs. Vehicle.
Protocol B: Oxygen Equilibrium Curve (OEC) Assay
Objective: Rule out direct allosteric modification (Voxelotor-like mechanism).
-
Preparation: Prepare HemosIL or purified HbA/HbS solution (5 mg/mL).
-
Dosing: Incubate Hb with Test Compound (1:1 and 1:5 molar ratio) for 1 hour at 37°C.
-
Comparator: Voxelotor (known to shift
left).
-
-
Measurement: Use a Hemox-Analyzer to record the OEC.
-
Result Interpretation:
-
Left Shift (
decreases): Indicates direct high-affinity binding (Voxelotor-like). -
No Shift: Confirms the molecule does not bind Hb directly, supporting the metabolic/gene-regulation hypothesis.
-
Conclusion
4-(1-Amino-2-methylpropan-2-yl)phenol hydrobromide is distinct from "known hemoglobin modulators" like Voxelotor. It is not a direct stereochemical stabilizer of the hemoglobin tetramer. Instead, it serves as a pharmacophore for PPAR agonists , which offer a therapeutic avenue for Sickle Cell Disease via HbF reactivation .
-
Use Voxelotor when immediate inhibition of polymerization and improvement of hemolytic anemia is required.
-
Investigate the Subject Molecule if developing multi-modal therapies that target gene expression (HbF) and metabolic comorbidities, or as a fragment for novel drug synthesis.
References
-
Genfit SA. (2007). Substituted N-(phenethyl)benzamide derivatives, preparation and uses thereof. WO2007118963A2. (Identifies the subject molecule as Example 2-4, a PPAR agonist intermediate). Link
-
Global Blood Therapeutics. (2019). Voxelotor (Oxbryta) Prescribing Information. (Mechanism of direct HbS polymerization inhibition). Link
-
Cao, H., et al. (2017). Peroxisome proliferator-activated receptor-gamma agonists reactivate fetal hemoglobin synthesis in sickle cell disease. Experimental Hematology. (Validates the PPAR-HbF mechanism). Link
-
Charache, S., et al. (1995). Effect of hydroxyurea on the frequency of painful crises in sickle cell anemia. New England Journal of Medicine. (Standard of care comparator data). Link
Navigating the Labyrinth of Phenolic Compounds: A Guide to Reproducible Experimentation with 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide and its Alternatives
In the intricate world of drug discovery and development, the reproducibility of experimental data is the bedrock of scientific integrity. This guide delves into the nuances of working with 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide, a substituted phenolic compound, and provides a comparative framework for ensuring robust and reliable results. While specific experimental data for this particular hydrobromide salt is not extensively documented in publicly available literature, we can draw upon the well-established principles of handling phenolic compounds to construct a guide grounded in best practices. This document will address the inherent challenges of working with this class of molecules, propose standardized protocols, and compare methodologies against alternative compounds to illuminate the path toward reproducible research.
The Challenge of Phenolic Compounds: Beyond the Structure
Phenolic compounds, a cornerstone of many biological screening campaigns, are notoriously prone to generating misleading results. Their propensity for aggregation, auto-oxidation, and interference with assay technologies can lead to a high rate of false positives, derailing research efforts and wasting valuable resources. A study published in Molecules highlighted that a significant percentage of phenolic compounds form aggregates in common buffer systems, which can non-specifically inhibit enzymes and skew bioassay results.[1] This behavior is highly dependent on factors such as the compound's concentration, the pH and ionic strength of the buffer, and the presence of detergents.[1]
Therefore, any experimental design involving 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide must incorporate rigorous controls to mitigate these risks. The primary directive is to establish a self-validating system where the experimental protocol itself is designed to detect and control for such artifacts.
Comparative Analysis: Methodological Approaches
Due to the limited specific data on 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide, this guide will focus on a comparison of experimental methodologies rather than a direct performance comparison with specific alternatives for a given biological target. We will consider structurally related aminophenols and other compounds known for their antioxidant or signaling properties as conceptual alternatives to frame our discussion on best practices.
Conceptual Alternatives for Methodological Comparison:
-
2-Amino-4-methylphenol: A structurally simpler aminophenol.
-
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one): A potent antioxidant with a different chemical scaffold, offering a point of comparison for antioxidant assays.[2]
-
Structurally Related Aminophenols: Such as 4-amino-5-methyl-2-(propan-2-yl)phenol and 4-(2-Amino-1-hydroxypropyl)-2-methylphenol, which share key functional groups.[3][4]
The following table outlines key experimental considerations and compares the approaches necessary for robust data generation.
| Experimental Parameter | Standard Approach (Prone to Artifacts) | Recommended Robust Protocol for Phenolic Compounds | Rationale for Robust Protocol |
| Solubility & Aggregation State | Dissolving in DMSO and diluting directly into aqueous buffer. | Characterize solubility in various buffers using Dynamic Light Scattering (DLS). Include a non-ionic detergent (e.g., 0.01% Triton X-100) in parallel experiments.[1] | DLS directly measures particle size and can detect aggregate formation. Triton X-100 can disrupt aggregates, and comparing results with and without the detergent helps to identify aggregation-driven effects.[1] |
| Compound Stability | Assuming stability in stock solutions and assay conditions. | Assess stability at working concentrations and temperatures over the experiment's duration using HPLC or LC-MS.[5] Phenolic compounds can degrade at high temperatures.[6] | Phenolic hydroxyl groups are susceptible to oxidation, which can alter the compound's activity. Monitoring stability ensures that the observed effects are due to the parent compound. |
| Purity Verification | Relying solely on the supplier's stated purity. | Independently verify purity and identity upon receipt using techniques like NMR, LC-MS, and elemental analysis. | Impurities can have their own biological activities, leading to confounding results. |
| Assay Interference | Not accounting for potential direct interference with the assay readout. | Run control experiments with the compound in the absence of the biological target to check for assay interference (e.g., fluorescence quenching, absorbance). | Phenolic compounds can interfere with various detection methods. This control is crucial for distinguishing true biological activity from artifacts. |
| pH Effects | Using a single standard buffer without considering the compound's pKa. | Buffer pH should be carefully selected and monitored, especially considering that the hydrobromide salt will create an acidic solution. The pH can influence both the compound's ionization state and its tendency to aggregate.[1][7] | The protonation state of the amino group and the phenolic hydroxyl group will affect the molecule's properties and biological interactions. |
Experimental Protocols for Reproducibility
To ensure the integrity of your findings, the following detailed protocols should be considered as a starting point for any investigation involving 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide or similar compounds.
Protocol 1: Characterization of Solubility and Aggregation
Objective: To determine the aggregation behavior of the test compound in the chosen assay buffer.
Methodology:
-
Prepare a 10 mM stock solution of 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide in DMSO.
-
Serially dilute the stock solution in the intended aqueous assay buffer (e.g., 10 mM Tris-HCl, pH 7.5) to final concentrations ranging from 1 µM to 100 µM.[1]
-
Prepare a parallel set of dilutions containing 0.01% (v/v) Triton X-100.[1]
-
Analyze each sample by Dynamic Light Scattering (DLS) to measure the size distribution of particles.
-
Interpretation: A significant increase in scattering intensity and the appearance of particles with a hydrodynamic radius >100 nm in the absence of detergent, which is diminished in its presence, is indicative of compound aggregation.[1]
Diagram of the Aggregation Analysis Workflow:
Caption: Workflow for detecting compound aggregation using DLS.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To evaluate the stability of the test compound under assay conditions.
Methodology:
-
Prepare the compound at its highest working concentration in the assay buffer.
-
Incubate the solution under the same conditions as the planned experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by reverse-phase HPLC with a suitable detector (e.g., UV-Vis or PDA).[5]
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease of >5% in the peak area indicates significant degradation.
Diagram of the Stability Assessment Workflow:
Caption: Workflow for assessing compound stability via HPLC.
Conclusion
The successful and reproducible use of 4-(1-Amino-2-methylpropan-2-yl)phenol;hydrobromide in a research setting hinges on a proactive approach to experimental design. By acknowledging the potential pitfalls associated with phenolic compounds and implementing the rigorous characterization and control experiments outlined in this guide, researchers can build a solid foundation of trustworthy data. This focus on methodological integrity, rather than a simple comparison of outcomes, is the key to unlocking the true potential of this and other challenging molecules in the pursuit of scientific advancement.
References
-
Dahlin, J. L., Walters, M. A., & Bisson, W. H. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10489-10503. [Link]
-
Wen, L., Zhang, Z., Sun, D., & Chen, J. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(24), 6741-6765. [Link]
-
Grotewold, E. (2025, May 15). Biosynthesis and regulation of plant phenolic compounds [Video]. YouTube. [Link]
-
Jurinjak, A. B., Vlahoviček-Kahlina, K., & Komes, D. (2021). Design of experiments (DoE) to model phenolic compounds recovery from grape pomace using ultrasounds. Journal of Food Science and Technology, 59(5), 2006-2016. [Link]
-
Gusakova, M., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7795. [Link]
-
Matrix Fine Chemicals. (n.d.). 4-AMINO-5-METHYL-2-(PROPAN-2-YL)PHENOL | CAS 1128-28-5. Retrieved February 23, 2026, from [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved February 23, 2026, from [Link]
-
Renger, B. (1983). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. Archiv der Pharmazie, 316(7), 545-549. [Link]
-
PubChem. (n.d.). 4-(2-Amino-1-hydroxypropyl)-2-methylphenol. Retrieved February 23, 2026, from [Link]
-
Liazid, A., Palma, M., Brigui, J., & Barroso, C. G. (2007). Investigation on phenolic compounds stability during microwave-assisted extraction. Journal of Chromatography A, 1140(1-2), 29-34. [Link]
Sources
- 1. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-AMINO-5-METHYL-2-(PROPAN-2-YL)PHENOL | CAS 1128-28-5 [matrix-fine-chemicals.com]
- 4. 4-(2-Amino-1-hydroxypropyl)-2-methylphenol | C10H15NO2 | CID 46409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design of experiments (DoE) to model phenolic compounds recovery from grape pomace using ultrasounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(1-Amino-2-methylpropan-2-yl)phenol Hydrobromide
[1]
Executive Summary: Operational Safety & Logistics
Compound Classification: Halogenated Organic Solid (Phenolic Amine Salt) Primary Hazard: Aquatic Toxicity, Skin/Eye Irritation, Potential HBr Release upon combustion.[1][2] Disposal Method: High-Temperature Incineration (Halogenated Stream). [1][2]
As a Senior Application Scientist, I must emphasize that while this specific intermediate may not have a ubiquitous Safety Data Sheet (SDS) like common solvents, its functional groups—a phenolic ring , a primary amine , and a hydrobromide counter-ion —dictate a strict disposal protocol.[1][2] You are handling a compound that combines the aquatic toxicity of phenols with the corrosive potential of hydrobromic acid derivatives.[1][2]
The following guide replaces generic advice with a self-validating, field-proven protocol designed to protect both your personnel and your regulatory compliance standing.
Part 1: Hazard Profile & Segregation Logic
Before initiating disposal, you must understand the chemical causality of the risks.[1][2] This is not just "waste"; it is a reactive chemical system.[1][2]
| Parameter | Hazard Characteristic | Operational Implication |
| Phenol Moiety | Toxic & Dermally Absorbed | Rapidly penetrates skin.[1] Do not use standard latex gloves; Nitrile (double-gloved) or Butyl rubber is required.[1][2] |
| Hydrobromide Salt | Acidic & Halogenated | Upon thermal decomposition or reaction with strong acids, it releases Hydrogen Bromide (HBr) gas.[1][2] |
| Amine Group | Nitrogenous Base | Potential for formation of shock-sensitive compounds if accidentally mixed with heavy metal perchlorates or strong oxidizers.[1] |
| Aquatic Impact | Marine Pollutant | Zero-tolerance for drain disposal.[1] Even trace amounts can disrupt municipal water treatment biology.[1][2] |
Part 2: Disposal Decision Matrix
The following logic flow ensures you select the correct waste stream based on the physical state of your material.
Figure 1: Operational decision tree for categorizing phenolic hydrobromide waste. Note the critical segregation of halogenated streams.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Use this for expired shelf stocks, weighing boat residues, or spill cleanup debris.[1][2]
-
Primary Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.[1][2]
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (LDPE) to contain any potential dust leakage.
-
Storage: Store in the "Solid Toxic" satellite accumulation area. Do not store next to oxidizing acids (e.g., Nitric Acid) to prevent nitration of the phenol ring, which can generate explosive picric acid analogs [1].[1][2]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for HPLC waste or reaction byproducts.[1][2]
-
Solvent Compatibility Check:
-
pH Verification:
-
Segregation:
Part 4: Decontamination & Spill Management
If a spill occurs, you cannot simply wipe it up with water due to the compound's toxicity.[1][2]
-
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, N95 dust mask if powder is airborne).[1][2]
-
Solubilize: Phenolic salts can be sticky.[1][2] Cover the spill with a vermiculite/sand mixture dampened with Ethanol .[1][2] The ethanol helps solubilize the phenol for absorption into the solid matrix.[1][2]
-
Clean: Scoop the slurry into the Solid Waste container (Protocol A).
-
Wash: Clean the surface with a soapy water solution.[1][2] Collect this rinse water into the Aqueous Toxic Waste container (Protocol C).
Part 5: Regulatory Compliance (RCRA/EPA)
-
Waste Code: While this specific CAS is likely not "P-listed" (acutely toxic) by name, it defaults to D002 (Corrosive) if the pH is low, or simply Hazardous Waste (Toxic) based on the phenol characteristic.[1][2]
-
Halogen Requirement: Because of the Hydrobromide (HBr), this must be declared as a Halogenated Waste.[1][2] Failure to declare halogens can result in heavy fines from incineration facilities, as they must use specific scrubbers to prevent HBr release into the atmosphere [3].[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Phenol: Systemic Toxicity and Safe Handling.
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
Sources
- 1. 4-{1-hydroxy-2-[(1-phenoxypropan-2-yl)amino]propyl}phenol hydrochloride | 579-56-6 | Buy Now [molport.com]
- 2. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. uwlax.edu [uwlax.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
